N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide
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Overview
Description
N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes ethoxyphenyl, fluoro, and sulfamoyl groups attached to a benzamide core. Its molecular formula is C21H19FN2O4S, and it has a molecular weight of 414.45 g/mol .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Analysis
Biochemical Properties
The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature .
Cellular Effects
The compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-ethoxyphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, have not been reported .
Dosage Effects in Animal Models
The effects of N-(4-ethoxyphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide at different dosages in animal models, including any threshold effects or toxic or adverse effects at high doses, have not been studied .
Transport and Distribution
The transport and distribution of N-(4-ethoxyphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide within cells and tissues, including any transporters or binding proteins it interacts with and any effects on its localization or accumulation, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with 4-fluorobenzylsulfonamide under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluoro and sulfamoyl groups play a crucial role in its binding affinity and specificity . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-bromo-benzamide: Similar structure but with a bromine atom instead of the ethoxy group.
N-(4-ethoxyphenyl)-N-(2-fluorobenzyl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of the benzamide core.
Uniqueness
N-(4-ethoxyphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is unique due to its combination of ethoxy, fluoro, and sulfamoyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S/c1-2-30-18-9-7-17(8-10-18)26-22(27)20-13-19(11-12-21(20)24)31(28,29)25-14-15-3-5-16(23)6-4-15/h3-13,25H,2,14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQIPJGJSIHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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